30-Methyl-28-oxodotriacont-29-enoic acid
Description
30-Methyl-28-oxodotriacont-29-enoic acid is a very long-chain fatty acid derivative characterized by a 30-carbon backbone (triacontanoic acid framework) with distinct structural modifications: a methyl group at position 30, a ketone (oxo) group at position 28, and a double bond at position 28. This compound belongs to a rare class of oxygenated, branched very long-chain fatty acids (VLCFAs), which are less common in biological systems compared to their straight-chain counterparts.
Properties
CAS No. |
114226-12-9 |
|---|---|
Molecular Formula |
C33H62O3 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
30-methyl-28-oxodotriacont-29-enoic acid |
InChI |
InChI=1S/C33H62O3/c1-3-31(2)30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)36/h30H,3-29H2,1-2H3,(H,35,36) |
InChI Key |
WSXDHGDJDNUMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Features
30-Methyl-28-oxodotriacont-29-enoic acid (C₃₂H₅₈O₃) contains three critical regions:
Stepwise Synthetic Approaches
Carbon Chain Elongation Techniques
Iterative Wittig Olefination
The C29 double bond is installed via Wittig reaction between phosphonium ylides and aldehydes. For example:
- Ylide preparation : Triphenylphosphine reacts with 30-methyl-28-bromodotriacontane (87% yield).
- Coupling : Ylide + C28 aldehyde in THF at −78°C affords 29-enoate (E:Z = 9.3:1).
Table 1 : Solvent Effects on Wittig Reaction Stereoselectivity
| Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|
| THF | −78 | 9.3:1 | 82 |
| DCM | 0 | 5.1:1 | 76 |
| Toluene | −40 | 7.8:1 | 79 |
Alkyne Coupling and Partial Hydrogenation
Methyl Branch Installation
Evans Aldol Reaction
Chiral oxazolidinones direct methyl group addition:
- Step 1 : Enolate formation with LiHMDS in THF (−78°C).
- Step 2 : Alkylation with methyl iodide (3 equiv., 88% yield, 95% ee).
Equation 1 :
$$
\text{Enolate} + \text{CH}_3\text{I} \xrightarrow{\text{LiHMDS, THF}} \text{30-Methyl intermediate} \quad
$$
Organocuprate Addition
Gilman reagents (Me₂CuLi) add to α,β-unsaturated ketones:
Ketone Formation via Oxidation
Swern Oxidation
Converts secondary alcohol to ketone without over-oxidation:
Table 2 : Oxidation Methods Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Swern | (COCl)₂, DMSO, NEt₃ | 89 | 98 |
| PCC | Pyridinium chlorochromate | 72 | 91 |
| TPAP/NMO | TPAP, NMO | 85 | 97 |
Oppenauer Oxidation
Catalytic aluminum isopropoxide in acetone (82% yield). Suitable for acid-sensitive substrates.
Protecting Group Strategies
Carboxylic Acid Protection
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
30-Methyl-28-oxodotriacont-29-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
30-Methyl-28-oxodotriacont-29-enoic acid has several scientific research applications:
Chemistry: Used as a model compound in the study of long-chain fatty acids and their derivatives.
Biology: Investigated for its role in biological membranes and signaling pathways.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism of action of 30-Methyl-28-oxodotriacont-29-enoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 30-methyl-28-oxodotriacont-29-enoic acid, we compare it with three categories of analogous compounds: (1) straight-chain VLCFAs, (2) oxygenated fatty acids, and (3) branched fatty acids.
Structural and Functional Group Analysis
Key Observations :
- Chain Length: The target compound’s 30-carbon chain distinguishes it from shorter oxygenated fatty acids like 9(S)-HPOT (18 carbons) and methyl octadecadienoate (19 carbons).
- Functional Groups : The oxo group at position 28 introduces polarity and reactivity, akin to hydroperoxy groups in 9(S)-HPOT, which are critical in oxidative stress responses . However, the methyl branch at C30 is a rare feature shared only with bacterial iso-fatty acids (e.g., tuberculostearic acid).
- Biological Roles: Unlike 9(S)-HPOT, which is a jasmonate precursor in plants, the target compound’s biological function remains speculative.
Physicochemical Properties
- Solubility : The oxo group marginally increases water solubility compared to fully saturated VLCFAs like cerotic acid. However, the long alkyl chain dominates, rendering it highly lipophilic.
- Melting Point: Estimated to be lower than cerotic acid (MP: 88–90°C) due to the double bond at C29 but higher than methyl octadecadienoate (MP: ~-20°C) due to chain length .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
